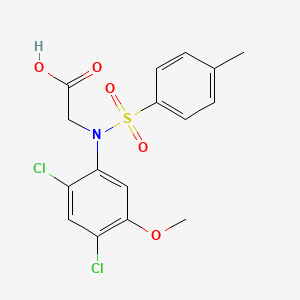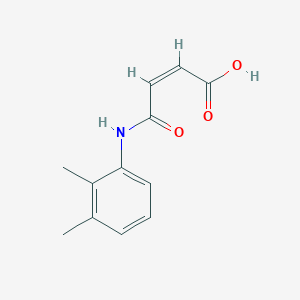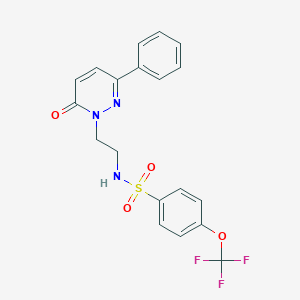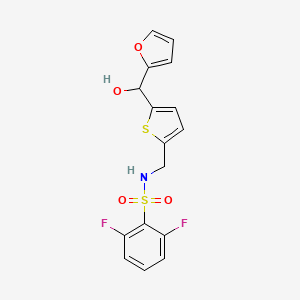
4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide” is a chemical compound with the molecular formula C13H13FN2O3S2 . It has a molecular weight of 328.38 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .Molecular Structure Analysis
The molecular structure of “4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide” includes a fluorophenyl group, a sulfonyl group, a thiazol-2-yl group, and a butanamide group . The compound has a complex structure with 32 heavy atoms .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 139 Ų and a XLogP3-AA value of 3.4 . It has one hydrogen bond donor and eight hydrogen bond acceptors . The compound has seven rotatable bonds .Wissenschaftliche Forschungsanwendungen
Chemical and Spectroscopic Properties :
- A study investigated the dual fluorescence effects in selected 2-amino-1,3,4-thiadiazoles, related to "4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide". This research highlights the molecular aggregation and charge transfer processes within these molecules, which can be crucial for developing fluorescence probes in biology and molecular medicine (Budziak et al., 2019).
Synthetic Applications in Organic Chemistry :
- Research on the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides, which are structurally related to the compound of interest, demonstrated their potential in organic synthesis. This study presents a method for preparing fluorinated sulfinate salts, showcasing their use as radical precursors in organic reactions (He et al., 2015).
Potential Biological Activities :
- The design and synthesis of N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides and their herbicidal activities were explored. This research is relevant to understanding the biological applications of similar sulfonyl compounds (Ren et al., 2000).
Applications in Environmental and Biological Sciences :
- A study developed a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols. This research is significant for sensing applications in environmental and biological sciences, demonstrating the utility of related sulfonamide compounds (Wang et al., 2012).
Material Science Applications :
- A study on azo sulfonamide chromophores, which share structural similarities with the compound , focused on their application in nonlinear optical materials. This research reveals the potential of such compounds in developing guest-host polymer systems for optical applications (Kucharski et al., 2010).
Inhibitory Activity in Medicinal Chemistry :
- Sulfone derivatives containing 1,3,4-oxadiazole moieties were studied for their antibacterial activities against rice bacterial leaf blight. This illustrates the potential of such compounds in developing new antibacterial agents (Shi et al., 2015).
Pharmacological Potential and Fluorescence Probes :
- Another study on 1,3,4-thiadiazoles, related to the compound of interest, explored their non-typical fluorescence effects and biological activity. This research suggests potential pharmaceutical applications, particularly as antimycotic agents (Budziak et al., 2019).
Zukünftige Richtungen
The future directions for research on “4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the wide range of activities associated with thiazole compounds, there may be potential for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S2/c14-10-3-5-11(6-4-10)21(18,19)9-1-2-12(17)16-13-15-7-8-20-13/h3-8H,1-2,9H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOPHABEVMYHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569389.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2569391.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2569392.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2569396.png)

![2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![3,5-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2569400.png)



![N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2569412.png)